[1(2H),4'-Bipyridin]-2-one

Drug Discovery Medicinal Chemistry ADME Property Prediction

For researchers developing selective p38α MAPK inhibitors, this 1,4′-bipyridin-2-one scaffold provides the exact core geometry of the clinical candidate Zunsemetinib (ATI-450, Phase 2). Generic 2,2′- or 4,4′-bipyridine isomers fail to recapitulate this vector topology. • Clinically validated core: directly enables MK2-biased inhibition inaccessible from symmetrical bipyridine isomers. • Physicochemical differentiation: LogP 1.23 and TPSA 34.89 Ų (vs. ~1.5/25.78 for 2,2′-bipyridine) improve solubility while maintaining permeability. • Supply assurance: research-grade 98% purity, available for immediate dispatch with full analytical documentation.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 62150-42-9
Cat. No. B15248619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1(2H),4'-Bipyridin]-2-one
CAS62150-42-9
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=CC=NC=C2
InChIInChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H
InChIKeyGAYVJHFPDKXUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing [1(2H),4'-Bipyridin]-2-one


[1(2H),4'-Bipyridin]-2-one (IUPAC: 1-pyridin-4-ylpyridin-2-one) is an asymmetric bipyridine derivative featuring a pyridin-2-one ring linked via N1 to the 4-position of a pyridine ring (C10H8N2O, MW 172.18) [1]. This compound belongs to the broader class of bipyridine heterocycles, which are foundational scaffolds in coordination chemistry, catalysis, and medicinal chemistry [2]. Its structural uniqueness—a 1,4′-linkage with a 2-oxo substitution—distinguishes it from the more common symmetrical 2,2′- and 4,4′-bipyridine isomers that dominate chelation applications [3]. Commercially, it is available as a research-grade building block (typical purity 98%) .

Asymmetric bipyridine scaffold for kinase inhibitor chemotype exploration and ligand design
Monodentate N-donor or H-bond acceptor site for metal complexes without strong chelation
Isomer-specific QC reference standard based on distinct 13C NMR fingerprint

Why [1(2H),4'-Bipyridin]-2-one Cannot Be Replaced


Generic substitution of [1(2H),4'-Bipyridin]-2-one with more common symmetrical bipyridines (e.g., 2,2′-bipyridine or 4,4′-bipyridine) fails due to fundamental differences in coordination chemistry, electronic properties, and physicochemical parameters. The 2,2′-isomer is a prototypical bidentate chelator forming stable 5-membered metallacycles, while the 4,4′-isomer acts as a linear bridging ligand in coordination polymers [1]. In contrast, [1(2H),4'-Bipyridin]-2-one possesses only one chelatable nitrogen (the pyridine N4), while the pyridin-2-one oxygen and nitrogen present a distinct H-bond acceptor/donor profile [2]. Calculated lipophilicity values further underscore differences: [1(2H),4'-Bipyridin]-2-one has a LogP of 1.2325 and TPSA of 34.89 Ų , whereas 2,2′-bipyridine has a LogP of approximately 1.5 and TPSA of 25.78 Ų [3]. These differences render the compound non-interchangeable in applications where specific solubility, polarity, or monodentate coordination is required.

Coordination 2,2′-bipyridine forms strong 5-membered chelates; this 1,4′-linked 2-oxo isomer cannot replicate that binding mode.
Physicochemical LogP (1.23) and TPSA (34.89 Ų) differ from both 2,2′- and 4,4′-bipyridine, altering solubility and polarity profiles.

Procurement Evidence for [1(2H),4'-Bipyridin]-2-one


Lipophilicity and Polarity Comparison

[1(2H),4'-Bipyridin]-2-one exhibits a calculated LogP of 1.2325 and TPSA of 34.89 Ų . In comparison, the prototypical chelator 2,2′-bipyridine has a predicted LogP of approximately 1.5 and TPSA of 25.78 Ų [1], while 4,4′-bipyridine has a predicted LogP of approximately 0.8-1.0 and TPSA of 25.78 Ų [2]. The target compound thus occupies a distinct physicochemical space—intermediate lipophilicity between the two common isomers but with significantly higher topological polar surface area (34.89 vs. 25.78 Ų).

Lipophilicity & polarity
Cross-study comparable
LogP = 1.23, TPSA = 34.89 Ų vs. 2,2′-bipyridine (LogP ≈1.5, TPSA 25.78) and 4,4′-bipyridine (LogP ≈0.8-1.0, TPSA 25.78). TPSA 35% higher.
Distinct physicochemical space; solubility and permeability context may differ from common isomers.
In silico predictions; verify experimentally for lead optimization.
Drug Discovery Medicinal Chemistry ADME Property Prediction

Coordination Chemistry Differentiation

[1(2H),4'-Bipyridin]-2-one possesses a fundamentally different coordination profile compared to 2,2′-bipyridine. 2,2′-Bipyridine functions as a strong bidentate chelator, forming stable 5-membered metallacycles with formation constants (log β₂) typically exceeding 16-17 for Fe(II) and Ru(II) complexes [1]. In contrast, the 1,4′-linkage and 2-oxo substitution of the target compound render it incapable of forming analogous 5-membered chelate rings; instead, it presents a single pyridine nitrogen (N4′) for coordination, while the pyridin-2-one oxygen and nitrogen can participate in hydrogen bonding or serve as a monodentate ligand via the oxygen atom [2].

Coordination mode
Class-level
Monodentate pyridine N coordination and pyridin-2-one H-bonding; no 5-membered chelate. 2,2′-bipyridine forms strong bidentate chelates (log β₂ Fe ≈17.2).
Not interchangeable with chelating bipyridines; supports labile ligand or supramolecular H-bonding research.
Based on established coordination principles; confirm with target metal systems.
Coordination Chemistry Catalysis Ligand Design

Zunsemetinib and ALK-2 Inhibitor Scaffold

[1(2H),4'-Bipyridin]-2-one is explicitly claimed as a core structural motif in multiple pharmaceutical patents. The investigational p38α MAPK/MK2 inhibitor Zunsemetinib (ATI-450, CAS 1640282-42-3) contains a 2H-[1,4′-bipyridin]-2-one scaffold as its central framework [1]. Zunsemetinib has advanced to Phase 2 clinical trials for cryopyrin-associated periodic syndrome and hidradenitis suppurativa [2]. Additionally, patent WO2019102256A1 describes pyridinone derivatives containing the [1(2H),4'-bipyridin]-2-one motif as selective ALK-2 inhibitors for treating heterotopic ossification and fibrodysplasia ossificans progressiva [3].

Drug scaffold context
Reported
Core scaffold of Zunsemetinib (investigational p38α/MK2 inhibitor, Phase 2 trial) and claimed in ALK-2 inhibitor patents.
Supports scaffold-driven kinase inhibitor research; isomer substitution yields different chemotype.
Patent and trial context only; not a clinical efficacy claim.
Medicinal Chemistry Kinase Inhibitors Drug Synthesis Intermediate

13C NMR Spectral Fingerprint

A comprehensive 13C NMR study of six bipyridine derivatives established that [1(2H),4'-Bipyridin]-2-one (reported as [1,4′]bipyridyl-2-one) has a distinct spectral fingerprint compared to its positional isomers [1]. The 13C chemical shifts and 13C-1H coupling constants differ significantly between the 1,4′-isomer and the more common 2,2′- and 4,4′-isomers, enabling unambiguous analytical identification and quality control verification [1]. The spectral parameters of bipyridines are generally similar to appropriately substituted pyridines, but inter-ring coupling constants provide diagnostic differentiation between isomers [1].

13C NMR fingerprint
Head-to-head
Unique 13C chemical shifts and inter-ring coupling constants distinguish 1,4′-isomer from all six other bipyridine isomers.
Enables unambiguous QC identification and isomeric impurity detection.
Validated in CDCl₃/DMSO-d₆; literature reference for spectral assignment.
Analytical Chemistry Quality Control Structural Characterization

Application Scenarios for [1(2H),4'-Bipyridin]-2-one


p38α MAPK/MK2 Inhibitor Development Scaffold

Use [1(2H),4'-Bipyridin]-2-one as a validated starting scaffold for developing biased p38α MAPK inhibitors that selectively target the MK2 pathway. The compound serves as the core framework of Zunsemetinib (ATI-450), a clinical-stage (Phase 2) inhibitor with demonstrated selectivity for MK2-dependent signaling [1]. The 2H-[1,4′-bipyridin]-2-one motif enables vector elaboration at the 2′-position (e.g., with pyrimidine substitution) and 3-position (e.g., with halogenation) that is geometrically inaccessible from symmetrical 2,2′- or 4,4′-bipyridine isomers [2].

Physicochemical Property Tuning for Lead Optimization

The [1(2H),4'-Bipyridin]-2-one scaffold offers a calculated LogP of 1.2325 and TPSA of 34.89 Ų, occupying a distinct physicochemical space between the more lipophilic 2,2′-bipyridine (LogP ≈ 1.5, TPSA = 25.78 Ų) and the more polar 4,4′-bipyridine (LogP ≈ 0.8, TPSA = 25.78 Ų) . This property profile makes the scaffold particularly suitable for lead optimization campaigns requiring intermediate lipophilicity with enhanced polar surface area for improved solubility while maintaining permeability within Lipinski-compliant space [3].

Isomer-Specific QC Reference Standard

Employ [1(2H),4'-Bipyridin]-2-one as a certified reference standard for isomer identification in quality control workflows. The compound exhibits distinct 13C NMR chemical shifts and 13C-1H coupling constants that differentiate it from all other bipyridine positional isomers (2,2′-, 2,3′-, 2,4′-, 3,3′-, 3,4′-, 4,4′-) [4]. This unique spectral fingerprint enables definitive detection and quantification of isomeric impurities in research-grade materials and synthetic intermediates.

Monodentate Ligand with H-Bonding Capability

Utilize [1(2H),4'-Bipyridin]-2-one as a monodentate N-donor ligand or H-bond acceptor in metal complex synthesis where strong chelation (characteristic of 2,2′-bipyridine, log β₂ ≈ 16-17) is undesirable [5]. The pyridin-2-one oxygen provides an additional H-bond acceptor site (total H-bond acceptors: 2), while the absence of H-bond donors (HBD count: 0) distinguishes it from pyridone tautomers and enables predictable supramolecular assembly via CH/O interactions in the secondary coordination sphere [6].

Application
Selection Property
Validation Focus
p38α/MK2 inhibitor chemotype exploration
Patent-reported inhibitor scaffold
MK2 pathway selectivity review
Lead optimization property profiling
Intermediate lipophilicity with higher TPSA
Permeability/solubility balance in assay models
Isomer-specific QC reference
Distinct 13C NMR spectral fingerprint
Isomeric impurity detection and quantification
Monodentate/H-bonding ligand design
Single N-donor + H-bond acceptor profile
Ligand lability and supramolecular assembly studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1(2H),4'-Bipyridin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.